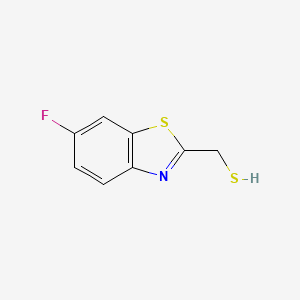
6-Fluoro-2-benzothiazolemethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-benzothiazolemethanethiol is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The addition of a fluorine atom at the 6th position and a methanethiol group makes this compound unique. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 6-Fluoro-2-benzothiazolemethanethiol typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-fluorobenzaldehyde under acidic conditions to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, utilizing environmentally benign reagents and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
6-Fluoro-2-benzothiazolemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
6-Fluoro-2-benzothiazolemethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-benzothiazolemethanethiol involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anticancer research, it inhibits specific enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Fluoro-2-benzothiazolemethanethiol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Chloro-2-benzothiazolemethanethiol: Similar in structure but with a chlorine atom instead of fluorine, exhibiting different reactivity and biological activity. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Properties
CAS No. |
452-41-5 |
|---|---|
Molecular Formula |
C8H6FNS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
(6-fluoro-1,3-benzothiazol-2-yl)methanethiol |
InChI |
InChI=1S/C8H6FNS2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 |
InChI Key |
UITOHFVKHSLRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















